An In-depth Technical Guide to 2-Butyl-1-octanol: Chemical and Physical Properties
An In-depth Technical Guide to 2-Butyl-1-octanol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butyl-1-octanol, a branched-chain primary alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and visual representation of synthetic pathways.
Chemical Identity and Structure
2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a fatty alcohol with the chemical formula C12H26O.[1] Its structure features a hydroxyl (-OH) group attached to the first carbon of an octane chain, with a butyl (-C4H9) group substituent at the second carbon.[1] This branched structure imparts unique physical properties compared to its linear isomer, 1-dodecanol.
Table 1: Chemical Identifiers for 2-Butyl-1-octanol
| Identifier | Value | Reference |
| IUPAC Name | 2-butyloctan-1-ol | [1] |
| CAS Registry Number | 3913-02-8 | [1] |
| Chemical Formula | C12H26O | [1] |
| SMILES | CCCCCCC(CO)CCCC | [1] |
| InChI Identifier | InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 | [1] |
| InChI Key | XMVBHZBLHNOQON-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical characteristics of 2-Butyl-1-octanol are summarized below. These properties are crucial for its application in various industrial and research settings, including its use as a solvent, a chemical intermediate, and in the formulation of cosmetics and pharmaceuticals.[1]
Table 2: Physical and Chemical Properties of 2-Butyl-1-octanol
| Property | Value | Conditions | Reference |
| Molecular Weight | 186.33 g/mol | ||
| Appearance | Colorless oily liquid with a sweet odor | [2] | |
| Density | 0.833 g/mL | at 25 °C | |
| 0.832 g/cm³ | at 20°C | [1] | |
| Boiling Point | 145 - 149 °C | at 760 mm Hg | [2] |
| Melting Point | -80 °C | [3] | |
| Flash Point | 122 °C | Non-equilibrium method | |
| 113 °C | [3] | ||
| Solubility in Water | 16.18 mg/L (estimated) | at 25 °C | [4] |
| Slightly soluble | [1] | ||
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] | |
| Refractive Index | 1.4400 to 1.4440 | [3] | |
| Vapor Pressure | 0.005 mmHg (estimated) | at 25 °C | [4] |
| logP (o/w) | 4.759 (estimated) | [4] |
Spectral Information
Spectroscopic data is vital for the identification and characterization of 2-Butyl-1-octanol. Available spectral information includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
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¹H NMR Spectra: Data has been recorded on instruments such as the Varian A-60.[2]
-
¹³C NMR Spectra: Available from sources such as Sigma-Aldrich.[5]
-
IR Spectra: Both FTIR (Capillary Cell: Neat) and Vapor Phase IR spectra are available.[2]
-
Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center.[2]
-
Raman Spectra: Available through SpectraBase.[2]
Experimental Protocols & Synthesis
While detailed, step-by-step experimental protocols for the determination of each physical property are not extensively documented in readily available literature, they follow standard laboratory procedures for organic compounds. For instance, boiling point determination would typically involve distillation at atmospheric pressure, and density would be measured using a pycnometer or a density meter.
The industrial synthesis of 2-Butyl-1-octanol is primarily achieved through two main routes: the Guerbet reaction and a process involving aldol condensation followed by reduction.
4.1. Guerbet Reaction
The Guerbet reaction involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[6]
Caption: Guerbet reaction pathway for the synthesis of 2-Butyl-1-octanol.
4.2. Aldol Condensation and Reduction
An alternative synthesis route starts with n-hexyl aldehyde, which undergoes an aldol reaction, followed by reduction steps to yield 2-Butyl-1-octanol.[7]
Caption: Synthesis of 2-Butyl-1-octanol via aldol condensation.
A general experimental workflow for the synthesis and purification of a long-chain alcohol like 2-Butyl-1-octanol is depicted below.
Caption: General workflow for synthesis and purification of a Guerbet alcohol.
Chemical Reactivity and Stability
As a primary alcohol, 2-Butyl-1-octanol exhibits typical reactivity. It can be oxidized to its corresponding aldehyde (2-butyl-1-octanal) and further to 2-butyl-octanoic acid.[1] It also undergoes esterification reactions with acids to form esters, which have applications in the fragrance industry.[1] The compound is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[3][8]
Applications
2-Butyl-1-octanol has a range of applications stemming from its physical and chemical properties:
-
Cosmetics and Fragrances: It serves as a carrier for flavors and fragrances and acts as an emulsifier.[1]
-
Chemical Synthesis: It is an intermediate in the production of plasticizers, surfactants, and lubricants.[1]
-
Agriculture: Its solvency properties make it useful in formulations for pesticide delivery systems.[1]
-
Pharmaceuticals: It has potential as a solvent in drug formulations and in controlled-release systems.[1]
-
Research: It is used in the synthesis of other chemical compounds for research purposes, such as 2-butyl-1-octyl-methacrylate (BOMA).
Safety and Handling
2-Butyl-1-octanol is considered a combustible liquid and requires appropriate handling and storage.[9] It is a mild skin irritant and can be an eye irritant.[2] Ingestion may cause central nervous system depression.[2] It is also noted as being very toxic to aquatic life with long-lasting effects.[2][10] Standard personal protective equipment, including safety goggles and gloves, should be used when handling this chemical.[1][11] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[9]
References
- 1. 2-BUTYL-1-OCTANOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. butyl octanol, 3913-02-8 [thegoodscentscompany.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]
- 8. 2-BUTYL-1-OCTANOL | 3913-02-8 [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. chemicalbook.com [chemicalbook.com]
